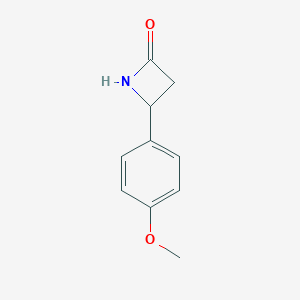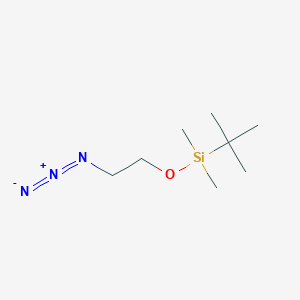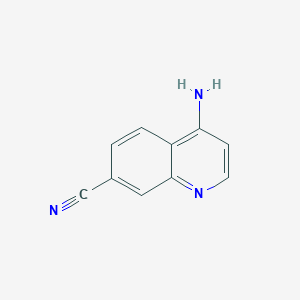
4-Aminoquinoléine-7-carbonitrile
Vue d'ensemble
Description
4-Aminoquinoline-7-carbonitrile is a derivative of 4-aminoquinoline, a compound known for its diverse pharmacological properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimalarial drugs. The structure of 4-aminoquinoline-7-carbonitrile includes a quinoline ring with an amino group at the 4-position and a nitrile group at the 7-position, which contributes to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its role in inhibiting certain enzymes and pathways in biological systems.
Medicine: Explored for its antimalarial properties, similar to other 4-aminoquinoline derivatives like chloroquine and amodiaquine
Mécanisme D'action
Target of Action
The primary targets of 4-Aminoquinoline-7-carbonitrile are Plasmodium parasites , which are responsible for malaria . The compound is part of the 4-aminoquinoline class, which includes drugs like chloroquine and amodiaquine, known for their excellent clinical efficacy against these parasites .
Mode of Action
4-Aminoquinoline-7-carbonitrile interacts with its targets by binding to heme , a component of hemoglobin metabolized by the Plasmodium parasites . This interaction inhibits the parasite’s ability to detoxify heme, which accumulates and becomes toxic to the parasites .
Biochemical Pathways
The compound affects the heme detoxification pathway in Plasmodium parasites . By inhibiting this pathway, it disrupts the parasite’s survival and proliferation within the host’s red blood cells .
Pharmacokinetics
They are also known for their metabolic stability .
Result of Action
The action of 4-Aminoquinoline-7-carbonitrile leads to the death of Plasmodium parasites within the host’s red blood cells . This results in the clearance of the parasites from the bloodstream, alleviating the symptoms of malaria .
Action Environment
The efficacy of 4-Aminoquinoline-7-carbonitrile, like other 4-aminoquinolines, can be influenced by environmental factors such as oxygen tension . For instance, higher oxygen tension (21%) has been shown to increase the efficacy of the drug compared to lower oxygen tension (10%) .
Analyse Biochimique
Biochemical Properties
4-Aminoquinoline-7-carbonitrile, like other 4-aminoquinolines, interacts with various enzymes, proteins, and other biomolecules. For instance, amodiaquine, a well-known 4-aminoquinoline-based medication, is known to interact with heme, a component of hemoglobin .
Cellular Effects
They also show low toxicity to L6 rat fibroblasts and MRC5 human lung cells .
Molecular Mechanism
Computational studies of similar compounds indicate a unique mode of binding to heme through the HOMO located on a biphenyl moiety . This may partly explain the high antiplasmodial activity observed for these compounds .
Temporal Effects in Laboratory Settings
Similar compounds have shown metabolic stability comparable or higher than that of amodiaquine .
Metabolic Pathways
4-aminoquinolines are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to interact with various compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the reaction .
Industrial Production Methods: Industrial production of 4-aminoquinoline-7-carbonitrile may employ continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position or 7-position, depending on the reagents used
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various amines or halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Aminoquinoline-7-amine.
Substitution: Derivatives with different functional groups at the 4 or 7 positions.
Comparaison Avec Des Composés Similaires
- Amodiaquine: Known for its antimalarial activity but limited by toxicity issues.
- Chloroquine: Widely used antimalarial with resistance issues.
- Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, offering different pharmacological properties .
Propriétés
IUPAC Name |
4-aminoquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOMPSGOQQSFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


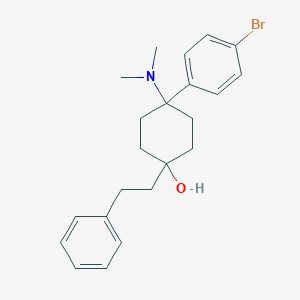
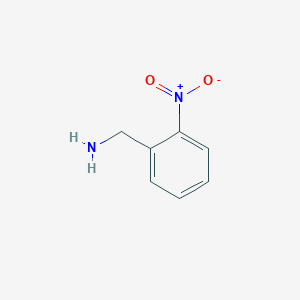
![(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B171925.png)
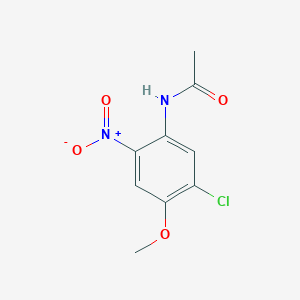
![(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate](/img/structure/B171930.png)

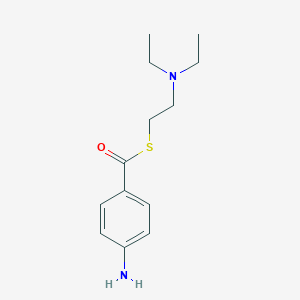
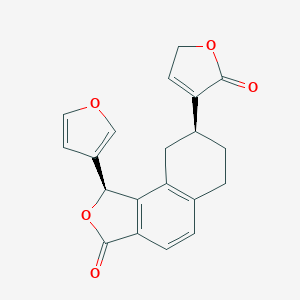

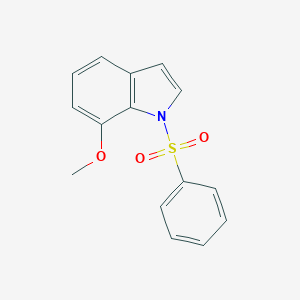
![tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B171940.png)

